molecular formula C31H32N8O4S3 B13865360 Di(2-Amino-4-thiazolyl)acetyl Mirabegron

Di(2-Amino-4-thiazolyl)acetyl Mirabegron

Cat. No.: B13865360
M. Wt: 676.8 g/mol
InChI Key: GFLBEYUOPQDIGZ-VWLOTQADSA-N
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Description

Di(2-Amino-4-thiazolyl)acetyl Mirabegron is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(2-Amino-4-thiazolyl)acetyl Mirabegron typically involves the reaction of 2-aminothiazole with various acylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Di(2-Amino-4-thiazolyl)acetyl Mirabegron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Di(2-Amino-4-thiazolyl)acetyl Mirabegron has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of overactive bladder and other urinary disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of Di(2-Amino-4-thiazolyl)acetyl Mirabegron involves its interaction with specific molecular targets in the body. It is known to act as a beta-3 adrenergic receptor agonist, which helps relax the smooth muscle of the bladder. This action is mediated through the activation of the beta-3 adrenergic receptors, leading to increased cyclic AMP levels and subsequent muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(2-Amino-4-thiazolyl)acetyl Mirabegron is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike other thiazole derivatives, it has a dual thiazole ring system that enhances its binding affinity and selectivity for beta-3 adrenergic receptors .

Properties

Molecular Formula

C31H32N8O4S3

Molecular Weight

676.8 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C31H32N8O4S3/c32-29-35-22(16-44-29)12-27(42)38-31-37-23(18-46-31)13-26(41)34-21-8-6-19(7-9-21)10-11-39(15-25(40)20-4-2-1-3-5-20)28(43)14-24-17-45-30(33)36-24/h1-9,16-18,25,40H,10-15H2,(H2,32,35)(H2,33,36)(H,34,41)(H,37,38,42)/t25-/m0/s1

InChI Key

GFLBEYUOPQDIGZ-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)C(=O)CC5=CSC(=N5)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)C(=O)CC5=CSC(=N5)N)O

Origin of Product

United States

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